molecular formula C42H59N5O11S B12509273 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid

Cat. No.: B12509273
M. Wt: 842.0 g/mol
InChI Key: PNYHBAKBBQCIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the Fmoc group makes it particularly useful in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), along with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is obtained through purification techniques such as column chromatography and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of coupling and deprotection. The use of high-throughput techniques and advanced purification methods ensures the efficient and large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups.

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino acid during peptide synthesis, preventing unwanted side reactions. The compound can interact with enzymes and other proteins, influencing their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid apart from similar compounds is its specific structure, which includes a combination of the Fmoc group and a thieno[3,4-d]imidazole moiety. This unique combination of functional groups makes it particularly useful in specialized applications, such as advanced peptide synthesis and biochemical research.

Properties

Molecular Formula

C42H59N5O11S

Molecular Weight

842.0 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid

InChI

InChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52)

InChI Key

PNYHBAKBBQCIDX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2

Origin of Product

United States

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